Fmoc-L-精(me)2(pbf)-羟基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

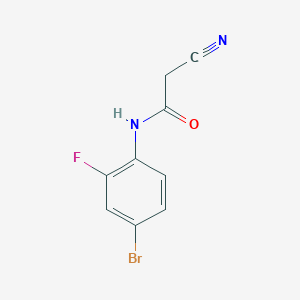

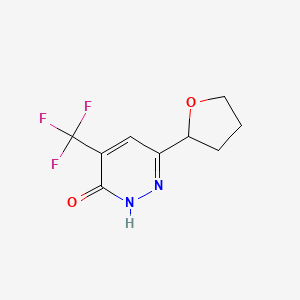

“Fmoc-l-arg(me)2(pbf)-oh” is a compound used in peptide synthesis. It is a derivative of the amino acid arginine, with the Fmoc group providing protection to the amino group and the Pbf group protecting the guanidino group .

Synthesis Analysis

The synthesis of peptides using “Fmoc-l-arg(me)2(pbf)-oh” involves a series of steps, including cleavage, deprotection, and isolation . The treatment of a peptidyl-resin with a cleavage cocktail is not one simple reaction, but a series of competing reactions . The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .Molecular Structure Analysis

The molecular structure of “Fmoc-l-arg(me)2(pbf)-oh” is complex, with the Fmoc and Pbf groups adding significant bulk to the molecule . The Fmoc group is a large, aromatic group, while the Pbf group is a bulky, non-polar group .Chemical Reactions Analysis

The chemical reactions involved in the use of “Fmoc-l-arg(me)2(pbf)-oh” in peptide synthesis are complex and require careful control of conditions . The cleavage and deprotection steps are particularly crucial, as improper conditions can lead to irreversible modification or damage to the peptide .Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-l-arg(me)2(pbf)-oh” are influenced by its complex structure . The presence of the Fmoc and Pbf groups can affect properties such as solubility and reactivity .科学研究应用

高效获取 Pbf 保护精氨酸

Pbf 保护精氨酸是 Fmoc 固相肽合成 (SPPS) 的关键构件,使用过量亚硝化剂和水性酸性介质中的中间 N δ-亚硝酰保护和 N δ-脱亚硝基化工艺,可高产率获得 Pbf 保护精氨酸。这种方法提供了高效的途径来合成 Fmoc-l-arg(me)2(pbf)-oh,展示了其在肽构建中的重要性 (Cupido, Albericio, et al., 2005)。

固相肽合成优化

Fmoc-Arg(Pbf)-OH 在固相肽合成中掺入时会面临挑战,因为它倾向于形成惰性的 δ-内酰胺。使用 N-丁基吡咯烷酮 (NBP) 作为 DMF 的替代溶剂开发的方法展示了一种优化策略,用于将 Fmoc-Arg(Pbf)-OH 掺入肽中,解决了与溶剂粘度相关的问题并提高了肽合成效率 (de la Torre, Albericio, et al., 2020)。

合成改进

在 Pbf 保护基团引入期间使用相转移催化与四乙基溴化铵 (TEBA) 实现了 Fmoc-Arg(Pbf)-OH 合成的改进,显着提高了反应速度和收率,从 59% 提高到 72%。这展示了合成方法的不断发展,以更有效地生产关键的肽构建模块 (Yong-yu, 2006)。

肽偶联反应的进展

Fmoc-Arg(Pbf)-OH 与各种树脂的偶联反应研究表明,某些方法(例如 DIC/HOBt/DMAP 策略)显着提高了缩合反应的收率,达到高达 93% 的收率。这些进展对于高纯度和高效率地合成肽至关重要 (Shu-bao, 2012)。

微波辅助固相合成

将微波加热应用于环状 RGD 肽的固相合成中,其中涉及 Fmoc-Arg(Pbf)-OH 的偶联,证明了该技术加速反应速率并提高肽合成中产率和纯度的潜力。这种方法对于合成复杂的肽结构特别有益 (Yamada et al., 2012)。

作用机制

Target of Action

Fmoc-l-arg(me)2(pbf)-oh is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, contributing to the overall structure and function of the resulting peptide .

Mode of Action

The compound interacts with its targets through a process known as Fmoc/tBu-based strategies . This involves the formation of peptide bonds between the amino group of one amino acid and the carboxyl group of another . The Fmoc group serves as a protective group for the amino terminus during peptide synthesis, preventing unwanted side reactions . The Pbf group protects the guanidine functional group of arginine .

Biochemical Pathways

The biochemical pathways affected by Fmoc-l-arg(me)2(pbf)-oh are primarily those involved in peptide synthesis . The compound contributes to the formation of peptide bonds, which are crucial for the structure and function of proteins . The downstream effects of these pathways include the production of functional proteins that play various roles in biological processes .

Pharmacokinetics

The ADME properties of Fmoc-l-arg(me)2(pbf)-oh are largely dependent on the specific conditions of the peptide synthesis process . The compound is designed to be stable under the conditions of peptide synthesis, and its bioavailability is primarily determined by the efficiency of the synthesis process .

Result of Action

The molecular effects of Fmoc-l-arg(me)2(pbf)-oh’s action include the formation of peptide bonds, contributing to the structure of the resulting peptide . On a cellular level, the peptides synthesized using this compound can have various effects depending on their specific sequences and structures .

Action Environment

The action, efficacy, and stability of Fmoc-l-arg(me)2(pbf)-oh are influenced by various environmental factors. These include the specific conditions of the peptide synthesis process, such as temperature, pH, and the presence of other reagents . Careful control of these conditions is necessary to ensure the successful synthesis of peptides .

未来方向

The future directions for “Fmoc-l-arg(me)2(pbf)-oh” are likely to involve further refinement of synthesis methods and exploration of new applications in peptide synthesis . As our understanding of peptide chemistry continues to grow, compounds like “Fmoc-l-arg(me)2(pbf)-oh” will continue to play a crucial role .

属性

IUPAC Name |

(2S)-5-[[dimethylamino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(40(6)7)37-18-12-17-30(33(41)42)38-35(43)46-20-29-26-15-10-8-13-24(26)25-14-9-11-16-27(25)29/h8-11,13-16,29-30H,12,17-20H2,1-7H3,(H,37,39)(H,38,43)(H,41,42)/t30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJCGHJCOJVEGE-PMERELPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide](/img/structure/B2841401.png)

![1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2841402.png)

![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2841404.png)

![3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2841406.png)

![1-[(3-Methylphenyl)methyl]benzimidazole](/img/structure/B2841410.png)

![3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2841415.png)